5-Carboxyfluorescein N-succinimidyl ester

Descripción general

Descripción

5-Carboxyfluorescein N-succinimidyl ester: is a fluorescent dye commonly used in biological and chemical research. It is a derivative of fluorescein, which is known for its bright green fluorescence. This compound is particularly valuable for its ability to covalently bind to amine groups on proteins and other biomolecules, making it an essential tool for labeling and tracking cells and molecules in various experimental settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxyfluorescein N-succinimidyl ester typically involves the reaction of 5-carboxyfluorescein with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions to form the ester linkage .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: 5-Carboxyfluorescein N-succinimidyl ester primarily undergoes substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, particularly primary amines, forming stable amide bonds .

Common Reagents and Conditions:

Nucleophiles: Primary amines (e.g., lysine residues on proteins)

Solvents: Aqueous buffers (e.g., phosphate-buffered saline) or organic solvents (e.g., DMF, DMSO)

Conditions: Mild temperatures (room temperature to 37°C), neutral to slightly basic pH (pH 7-8)

Major Products: The major product of the reaction between this compound and a primary amine is a fluorescently labeled amide .

Aplicaciones Científicas De Investigación

Cell Proliferation Studies

Overview:

CFSE is extensively used to study cell proliferation, particularly in lymphocytes. When cells are labeled with CFSE, the dye is retained within the cells and its fluorescence intensity decreases with each cell division, allowing researchers to track the number of divisions that cells undergo.

Key Findings:

- CFSE-based assays have been shown to correlate well with traditional methods such as [^3H]-thymidine incorporation, providing a reliable alternative for assessing T cell responses to mitogens and antigens .

- The method allows for simultaneous assessment of activation markers (e.g., CD69 and CD25) alongside proliferation, enhancing the understanding of immune responses .

Flow Cytometry

Overview:

CFSE is commonly used in flow cytometry to analyze cell populations based on their fluorescence characteristics. It enables researchers to gate specific cell subsets and assess their functional capabilities.

Applications:

- Labeling T cells for analysis of their proliferation and activation status.

- Tracking lymphocyte migration and interactions in various experimental settings .

Bioconjugation

Overview:

As an amine-reactive probe, CFSE can be used for bioconjugation, allowing for the attachment of fluorescent labels to proteins and other biomolecules.

Applications:

- Preparation of fluorescent derivatives of proteins such as tubulin, facilitating studies on protein dynamics and interactions .

- Development of drug tracers for fluorescence polarization immunoassays (FPIA), enhancing sensitivity in drug detection assays .

Intracellular pH Measurement

Overview:

CFSE can also be employed to determine intracellular or intra-organellar pH levels, particularly in chloroplasts.

Significance:

This application is crucial for understanding cellular metabolism and function under varying environmental conditions .

Pathogen Research

Overview:

CFSE has been utilized to label pathogens such as Leishmania amazonensis and Leishmania major, aiding in studies related to infectious diseases.

Applications:

- Tracking the behavior of these pathogens within host cells.

- Understanding the immune response against these infections through proliferation assays .

Data Table: Applications of CFSE

| Application Area | Description | Key Benefits |

|---|---|---|

| Cell Proliferation Studies | Tracks divisions via fluorescence intensity reduction | Correlates with traditional methods |

| Flow Cytometry | Analyzes specific cell populations | Allows simultaneous assessment of markers |

| Bioconjugation | Attaches fluorescent labels to biomolecules | Enhances sensitivity in assays |

| Intracellular pH Measurement | Measures pH levels in organelles | Important for metabolic studies |

| Pathogen Research | Labels pathogens for tracking within host cells | Aids in understanding immune responses |

Case Studies

-

T Cell Responses :

A study demonstrated that CFSE-labeled T cells could be used to assess blast transformation in response to phytohaemagglutinin (PHA). The results indicated that CFSE effectively tracked mitotic activity, correlating well with traditional methods like [^3H]-thymidine uptake, thus validating its use in clinical diagnostics for immune deficiencies . -

Pathogen Tracking :

Research involving Leishmania species showed that CFSE labeling allowed for detailed observation of pathogen behavior within host macrophages, providing insights into infection dynamics and potential therapeutic targets .

Mecanismo De Acción

The mechanism of action of 5-Carboxyfluorescein N-succinimidyl ester involves its ability to covalently bind to primary amines on proteins and other biomolecules. The succinimidyl ester group reacts with the amine group to form a stable amide bond, resulting in the fluorescent labeling of the target molecule. This fluorescence can then be detected and quantified using various fluorescence-based techniques .

Comparación Con Compuestos Similares

6-Carboxyfluorescein N-succinimidyl ester: Similar in structure and function but differs in the position of the carboxyl group.

Carboxyfluorescein diacetate succinimidyl ester: Contains acetate groups that enhance cell permeability.

NHS-Fluorescein: Another amine-reactive derivative of fluorescein used for similar applications.

Uniqueness: 5-Carboxyfluorescein N-succinimidyl ester is unique due to its specific reactivity towards primary amines and its ability to form stable, covalent bonds with biomolecules. This stability makes it particularly valuable for long-term cell tracking and labeling studies .

Actividad Biológica

5-Carboxyfluorescein N-succinimidyl ester (CFSE) is a fluorescent dye widely utilized in biological research for its ability to label cells and track their behavior in various assays. This compound has gained prominence due to its applications in immunology, cell biology, and cancer research. This article delves into the biological activity of CFSE, highlighting its mechanisms, applications, and relevant research findings.

CFSE is an amine-reactive fluorescent probe that covalently binds to intracellular molecules, allowing for the tracking of cellular processes. Upon entering the cell, CFSE is deacetylated to form 5(6)-carboxyfluorescein, which exhibits strong green fluorescence. This property enables researchers to monitor cell division and migration through flow cytometry and microscopy techniques.

Chemical Structure

- Molecular Formula : C25H15NO9

- CAS Number : 150347-59-4

- InChI Key : LZFDYQHOQDFMOA-UHFFFAOYSA-N

Applications in Biological Research

CFSE is primarily employed in the following areas:

- Cell Proliferation Studies : CFSE is extensively used to assess lymphocyte proliferation by measuring dilution of the fluorescent dye as cells divide. This method has been validated in various studies assessing immune responses.

- Tracking Cell Migration : The compound allows for the visualization of cell movement in vivo, particularly in studies involving T lymphocytes during cancer immunotherapy.

- Esterase Activity Indicator : CFSE serves as an indicator for esterase activity within cells, contributing to studies on metabolic processes.

1. Lymphocyte Proliferation Assays

A study evaluated the lymphoproliferative responses using CFSE in heart transplant recipients. The results indicated a significant difference in T-cell responses before and after transplantation, highlighting the utility of CFSE in clinical immunology settings .

| Study Group | CD3+ T-cell Response (Mean ± SD) |

|---|---|

| Heart Recipients | 31.1 ± 28.8 |

| Healthy Controls | 67.9 ± 8.79 |

This study emphasizes CFSE's role in assessing immune function post-transplantation and its association with infection risk.

2. In Vitro T Lymphocyte Proliferation

Another investigation focused on patients with primary immunodeficiency (PID), utilizing CFSE to analyze T-cell proliferation responses. The study found that patients exhibited significantly lower blast transformation compared to controls, underscoring CFSE's effectiveness in diagnosing T-cell disorders .

| Patient Group | CD3+ Blast Cells (Mean ± SD) |

|---|---|

| Unclassified PID | 31.1 ± 28.8 |

| Normal Controls | 67.9 ± 8.79 |

3. Tracking Antigen-Specific Cytotoxic T Lymphocytes

In a cancer immunotherapy context, researchers used CFSE to track the migration of cytotoxic T lymphocytes (CTLs) targeting melanoma cells. The study demonstrated that CTLs labeled with CFSE maintained their cytotoxic efficacy while allowing researchers to monitor their distribution within tumor and non-tumor tissues .

Propiedades

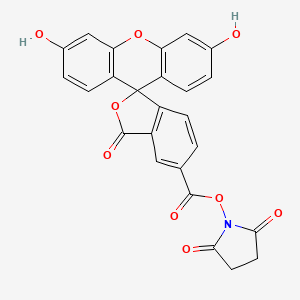

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15NO9/c27-13-2-5-17-19(10-13)33-20-11-14(28)3-6-18(20)25(17)16-4-1-12(9-15(16)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30/h1-6,9-11,27-28H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECIDMICWWDIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376328 | |

| Record name | 5-Carboxyfluorescein N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92557-80-7 | |

| Record name | 5-Carboxyfluorescein N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[3â??,6â??-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9â??-[9H]xanthen]-5-yl)carbonyl]oxy]-2,5-pyrrolidinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.